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Compound of Interest

Compound Name: Fura-PE3/AM

Cat. No.: B068838

The precise measurement of intracellular calcium ([Ca2*]i) dynamics is fundamental to
understanding a vast array of cellular processes, from neurotransmission and muscle
contraction to gene expression and apoptosis. Fura-2, a ratiometric fluorescent indicator, has
long been the gold standard for these measurements. However, challenges such as dye
compartmentalization and leakage from the cytosol have persisted. Fura-PE3/AM emerges as
a significant advancement, engineered to overcome these specific limitations.

Fura-PE3 is an analog of Fura-2 that incorporates a phenoxy-polyether coordinating group.
This structural modification increases the hydrophilicity of the de-esterified indicator,
significantly improving its retention within the cytosol and reducing its sequestration into
organelles. The acetoxymethyl (AM) ester form, Fura-PE3/AM, facilitates passive diffusion
across the cell membrane, where intracellular esterases cleave the AM groups, trapping the
active, calcium-sensitive Fura-PE3 indicator inside the cell. This guide provides a
comprehensive technical overview of Fura-PE3/AM, detailing its spectral properties,
experimental protocols, and data analysis for robust and reliable [Ca2*]i measurement.

Core Principle: Ratiometric Measurement of
Intracellular Calcium

The power of Fura-PE3, like Fura-2, lies in its ratiometric properties. The dye exhibits a shift in
its fluorescence excitation spectrum upon binding to Ca?+.
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 In the absence of calcium (Ca2*-free), Fura-PE3 has an excitation maximum at
approximately 380 nm.

» When saturated with calcium (Ca?*-bound), its excitation maximum shifts to a shorter

wavelength, around 340 nm.

Crucially, the fluorescence emission is consistently observed at ~510 nm regardless of the
excitation wavelength. By alternately exciting the dye at 340 nm and 380 nm and measuring
the resulting emission intensity at 510 nm, a ratio of the two emission signals (F340/F380) can
be calculated. This ratio is directly proportional to the intracellular calcium concentration and
offers significant advantages over single-wavelength indicators:

 Internal Self-Correction: The ratio measurement cancels out artifacts arising from variations
in dye concentration, cell path length, and photobleaching, leading to more stable and

reliable data.

e Quantifiable Results: The ratio can be calibrated to provide a quantitative measurement of

the absolute [Caz*]i.
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Caption: Ratiometric principle of Fura-PE3 for calcium measurement.

Spectral Properties of Fura-PE3

A precise understanding of the spectral characteristics is essential for selecting the appropriate
optical filters for fluorescence microscopy.
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Excitation Emission o
State Description
Wavelength (Aex) Wavelength (Aem)
Fluorescence intensity
increases at this
Ca?*-Bound ~340 nm ~510 nm o
excitation wavelength
as [Ca?*] rises.
Fluorescence intensity
decreases at this
Ca?*-Free ~380 nm ~510 nm o
excitation wavelength
as [Ca?*] rises.
Excitation at this
) ) wavelength results in
Isosbestic Point ~360 nm ~510 nm

fluorescence that is

insensitive to [Ca2*].

Table 1: Summary of Fura-PE3/AM spectral properties. Data compiled from multiple sources.

Experimental Workflow: From Cell Loading to Data

Acquisition

The following protocol provides a robust methodology for loading cells with Fura-PE3/AM and

subsequent imaging.

Reagent Preparation

e Fura-PE3/AM Stock Solution: Dissolve Fura-PE3/AM in high-quality, anhydrous dimethyl
sulfoxide (DMSO) to create a 1 mM stock solution. Aliquot into small volumes (e.g., 10-20

pL) and store desiccated at -20°C, protected from light.

e Pluronic® F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic® F-127 in
DMSO. This non-ionic surfactant aids in the dispersion of the lipophilic AM ester in aqueous

media, preventing dye aggregation.

o Loading Buffer: Use a buffered physiological saline solution such as Hanks' Balanced Salt
Solution (HBSS) or a HEPES-buffered saline, supplemented with 1-2.5 mM CaClz.
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Cell Loading Protocol

1. Prepare Loading Solution
(2-5 uM Fura-PE3/AM + 0.02% Pluronic F-127)

2. Incubate Cells

(30-60 min at 37°C)

3. Wash Cells (2x)
(Remove extracellular dye)

4. De-esterification
(Incubate 30 min at 37°C)

5. Acquire Images
(Excite at 340/380nm, Em at 510nm)

Click to download full resolution via product page
Caption: Standardized workflow for loading and imaging cells with Fura-PE3/AM.

o Preparation of Loading Solution: On the day of the experiment, prepare the final loading
solution. First, mix equal volumes of the 1 mM Fura-PE3/AM stock and the 20% Pluronic®
F-127 stock. Vortex briefly. Dilute this mixture into the pre-warmed (37°C) loading buffer to a
final Fura-PE3/AM concentration of 2-5 uM. The final Pluronic® F-127 concentration should
be approximately 0.02%.

o Causality: Pre-mixing the dye with Pluronic F-127 before dilution into the aqueous buffer is
critical for preventing the dye from precipitating and ensuring a uniform final concentration.

e Cell Incubation: Replace the cell culture medium with the Fura-PE3/AM loading solution.
Incubate the cells for 30-60 minutes at 37°C. The optimal time and concentration may vary
depending on the cell type and should be determined empirically.
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Wash: After incubation, thoroughly wash the cells at least twice with fresh, pre-warmed
loading buffer (without the dye) to remove any extracellular Fura-PE3/AM.

De-esterification: Incubate the cells for an additional 30 minutes at 37°C.

o Causality: This crucial step allows intracellular esterases to completely cleave the AM
ester groups, trapping the active Fura-PE3 indicator inside the cell and ensuring a robust,
calcium-sensitive signal. Incomplete de-esterification is a common source of experimental
failure.

Imaging: The cells are now ready for imaging on a fluorescence microscope equipped for
ratiometric analysis.

Self-Validation: To prevent dye leakage via organic anion transporters, especially in cell lines

like CHO or Hela, the loading and wash buffers can be supplemented with 1-2.5 mM

probenecid.

Instrumentation for Ratiometric Imaging

Accurate Fura-PE3 measurements require a specific hardware configuration:

Inverted Microscope: Provides the necessary platform for live-cell imaging.

Light Source: A high-speed wavelength switching system is essential. Xenon arc lamps
coupled with a filter wheel or, more modernly, high-power LEDs (e.g., 340 nm and 380 nm)
offer precise and rapid control over excitation wavelengths.

Excitation Filters: Bandpass filters for 340 nm and 380 nm.

Dichroic Mirror: Must reflect wavelengths below ~400 nm and transmit wavelengths above
~420 nm.

Emission Filter: A bandpass filter centered around 510 nm (e.g., 510/40 nm).

Detector: A sensitive, high-speed camera (sCMOS or EMCCD) is required to capture the
low-light fluorescence signals.
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Data Analysis: From Ratio to Concentration

The raw fluorescence intensity data (F340 and F380) must be background-subtracted before
calculating the ratio (R = F340 / F380). This ratio can then be converted into an absolute
calcium concentration using the Grynkiewicz equation:

[Caz*]i=K_d*(S_f2/S_b2) * [(R - R_min) / (R_max - R)]

Where:

K_d: The dissociation constant of Fura-PE3 for Ca2*, which is approximately 224 nM. This
value can be pH and temperature-dependent.

» R: The experimentally measured ratio of F340/F380.

e R_min: The ratio in the complete absence of calcium (zero Ca?*). Determined by treating
cells with a Ca2* chelator like EGTA in the presence of an ionophore (e.g., ionomycin).

e R_max: The ratio at Ca?* saturation. Determined by exposing cells to a high Ca2*
concentration buffer, again using an ionophore to equilibrate intracellular and extracellular
levels.

e S f2/S_b2: The ratio of fluorescence intensity at 380 nm for the Ca2*-free (f2) and Ca2*-

bound (b2) forms of the dye. This is also determined during the calibration experiment.

Performing an in-situ calibration (R_min, R_max, S_f2/S_b2) for each cell type and
experimental setup is critical for obtaining accurate quantitative data.

Conclusion

Fura-PE3/AM represents a refined tool for the quantitative analysis of intracellular calcium
dynamics. Its superior cytosolic retention and reduced compartmentalization address key
limitations of its predecessor, Fura-2, providing researchers with a more reliable and robust
indicator. By implementing the rigorous protocols for loading, imaging, and calibration detailed
in this guide, scientists can achieve high-fidelity measurements, unlocking deeper insights into
the intricate role of calcium signaling in cellular physiology and pathology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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